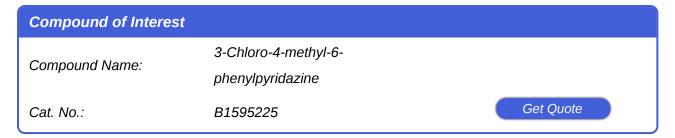


Molecular structure of 3-Chloro-4-methyl-6phenylpyridazine

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An In-depth Technical Guide to 3-Chloro-4-methyl-6-phenylpyridazine

Introduction

3-Chloro-4-methyl-6-phenylpyridazine is a heterocyclic aromatic compound belonging to the pyridazine class. Its structure, featuring a reactive chlorine atom and sites for functionalization, makes it a valuable intermediate and core scaffold in synthetic organic chemistry. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and analytical methods. For researchers and professionals in drug development, this document highlights the compound's significance as a precursor for synthesizing derivatives with potential biological activities, particularly those targeting the central nervous system (CNS).

Molecular Structure and Physicochemical Properties

The fundamental structure of **3-Chloro-4-methyl-6-phenylpyridazine** consists of a pyridazine ring substituted with a chloro group at position 3, a methyl group at position 4, and a phenyl group at position 6. This arrangement of functional groups dictates its reactivity and physical characteristics.

Table 1: Physicochemical and Identification Data



Property	Value	Source
CAS Number	28657-39-8	[1]
Molecular Formula	C11H9CIN2	[2]
Molecular Weight	204.66 g/mol	[1][2]
InChI Key	ROVPWRBPJHXFRE- UHFFFAOYSA-N	[1]
Boiling Point	374.2°C at 760 mmHg	[3]
Density	1.208 g/cm ³	[3]
LogP	2.41	
Topological Polar Surface Area	25.8 Ų	[2]

| Hydrogen Bond Acceptor Count | 2 |[2] |

Spectroscopic Characterization

While experimentally derived spectra for **3-Chloro-4-methyl-6-phenylpyridazine** are not widely available in public repositories, its spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data



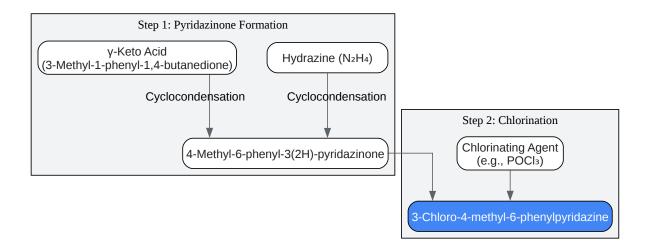
Technique	Expected Characteristics
¹ H-NMR	- Phenyl Protons (5H): Multiplet in the aromatic region (approx. δ 7.4-7.8 ppm) Pyridazine Proton (1H): Singlet for the proton at position 5 (approx. δ 7.5-7.7 ppm) Methyl Protons (3H): Singlet in the upfield region (approx. δ 2.2-2.5 ppm).
¹³ C-NMR	- Aromatic/Heteroaromatic Carbons: Multiple signals in the δ 120-160 ppm range Methyl Carbon: A single signal in the upfield region (approx. δ 15-25 ppm).
IR Spectroscopy	- C-H (aromatic): ~3100-3000 cm ⁻¹ C-H (aliphatic): ~2950 cm ⁻¹ C=N and C=C (ring stretching): ~1600-1450 cm ⁻¹ .[4] - C-Cl stretch: ~800-600 cm ⁻¹ .

| Mass Spectrometry | - Molecular Ion (M⁺): Expected peaks at m/z 204 and 206 in an approximate 3:1 ratio, characteristic of the ³⁵Cl and ³⁷Cl isotopes. - Fragmentation: Likely loss of a chlorine radical (M-35), a methyl radical (M-15), or cleavage of the pyridazine ring. |

Synthesis and Reactivity

3-Chloro-4-methyl-6-phenylpyridazine is typically synthesized from its pyridazinone precursor, 4-methyl-6-phenyl-3(2H)-pyridazinone. The pyridazinone itself can be formed through the cyclization of a suitable γ-keto acid with hydrazine. The subsequent chlorination is a standard transformation for this class of heterocycles.





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Caption: General synthesis workflow for **3-Chloro-4-methyl-6-phenylpyridazine**.

Experimental Protocol: Chlorination of 4-methyl-6-phenyl-3(2H)-pyridazinone

This protocol describes a general method for the synthesis of the title compound from its pyridazinone precursor.

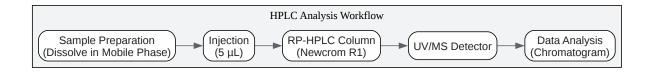
- Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 4-methyl-6-phenyl-3(2H)-pyridazinone (1 equivalent).
- Reaction: Add phosphorus oxychloride (POCl₃) (3-5 equivalents) to the flask.
- Heating: Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
- Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.



- Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or sodium hydroxide (NaOH) until the pH is approximately 7-8.
- Extraction: Extract the aqueous mixture three times with an organic solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate.
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography to yield pure **3-Chloro-4-methyl-6-phenylpyridazine**.

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity of **3-Chloro-4-methyl-6-phenylpyridazine** and for its quantification in various matrices.



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Caption: Workflow for the HPLC analysis of **3-Chloro-4-methyl-6-phenylpyridazine**.

Experimental Protocol: Reverse-Phase HPLC Analysis

This protocol is adapted from a method developed for the analysis of the title compound.

 Instrumentation: A standard HPLC system equipped with a UV or Mass Spectrometry (MS) detector.

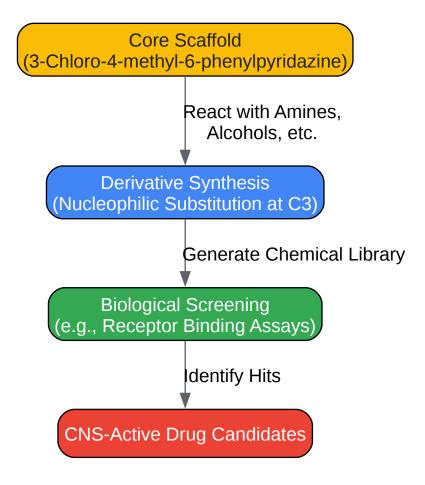


- Column: Newcrom R1 reverse-phase column.
- Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier. For MS detection, formic acid should be used instead of phosphoric acid.
- Method Type: Isocratic reverse-phase chromatography.
- Procedure:
 - Prepare the mobile phase and degas it thoroughly.
 - Prepare a standard solution of 3-Chloro-4-methyl-6-phenylpyridazine of known concentration in the mobile phase.
 - Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
 - Inject the sample onto the column.
 - Monitor the elution of the compound using the detector.
 - Quantify the compound by comparing its peak area to that of the standard.

Biological Context and Drug Development Potential

The pyridazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[5][6] Derivatives of 4-methyl-6-phenylpyridazine, in particular, have been patented for their activity on the central nervous system. The title compound serves as a key starting material for creating libraries of novel molecules for biological screening. The chloro-substituent is an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of various functional groups and side chains to explore the structure-activity relationship (SAR).





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Caption: Logical workflow illustrating the role of the compound in drug discovery.

Experimental Protocol: Synthesis of a 3-aminopyridazine Derivative

This protocol demonstrates the utility of **3-Chloro-4-methyl-6-phenylpyridazine** as a chemical intermediate, based on patented procedures.

- Reagents and Setup: In a suitable reaction vessel, combine 3-Chloro-4-methyl-6phenylpyridazine (1 equivalent) with an excess of hydrazine hydrate (e.g., 10 equivalents).
- Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC.
- Cooling and Isolation: After the reaction is complete (typically 1-2 hours), allow the mixture to cool. A solid product, the 3-hydrazino derivative, should precipitate.



- Purification: Collect the solid by filtration, wash with water, and recrystallize from a solvent mixture such as isopropanol/isopropyl ether to obtain the purified 3-hydrazino-4-methyl-6phenylpyridazine intermediate.
- Hydrogenation (Conversion to Amino Group): The resulting hydrazino derivative can be subsequently hydrogenated in the presence of a catalyst like Raney Nickel to yield the corresponding 3-amino-4-methyl-6-phenylpyridazine.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling **3-Chloro-4-methyl-6-phenylpyridazine**. The following information is a summary of key safety data.

Table 3: Safety and Handling Information

Category	Recommendation
Personal Protective Equipment (PPE)	Wear safety goggles, chemical-resistant gloves, and a lab coat. Use a respirator if dust formation is likely.
Handling	Handle in a well-ventilated area, preferably a fume hood. Avoid dust formation and contact with skin and eyes. Use non-sparking tools.
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place.
First Aid (Inhalation)	Move victim to fresh air.
First Aid (Skin Contact)	Remove contaminated clothing and rinse skin thoroughly with water.
First Aid (Eye Contact)	Immediately flush eyes with plenty of water for at least 15 minutes.
First Aid (Ingestion)	Rinse mouth with water. Do not induce vomiting.



| Ecological Information | No specific toxicity data is available; discharge into the environment must be avoided.[3] |

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